Mal-PEG24-NHS ester

Bioconjugation PROTAC linker ADC linker

Mal-PEG24-NHS ester (CAS 2226733-37-3, also listed as 756525-92-5) is a heterobifunctional polyethylene glycol (PEG) crosslinking reagent containing a maleimide group and an N-hydroxysuccinimide (NHS) ester group at opposite ends of a discrete 24-unit PEG chain. It serves as a key linker in proteolysis targeting chimera (PROTAC) synthesis, antibody-drug conjugate (ADC) development, and a wide range of bioconjugation applications requiring the covalent coupling of amine- and sulfhydryl-containing biomolecules.

Molecular Formula C62H111N3O31
Molecular Weight 1394.5 g/mol
Cat. No. B15542761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG24-NHS ester
Molecular FormulaC62H111N3O31
Molecular Weight1394.5 g/mol
Structural Identifiers
InChIInChI=1S/C62H111N3O31/c66-57(5-8-64-58(67)1-2-59(64)68)63-7-10-73-12-14-75-16-18-77-20-22-79-24-26-81-28-30-83-32-34-85-36-38-87-40-42-89-44-46-91-48-50-93-52-54-95-56-55-94-53-51-92-49-47-90-45-43-88-41-39-86-37-35-84-33-31-82-29-27-80-25-23-78-21-19-76-17-15-74-13-11-72-9-6-62(71)96-65-60(69)3-4-61(65)70/h1-2H,3-56H2,(H,63,66)
InChIKeyGRDUWUCYIIEBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-PEG24-NHS Ester: Technical Specifications for Bioconjugation and PROTAC Linker Selection


Mal-PEG24-NHS ester (CAS 2226733-37-3, also listed as 756525-92-5) is a heterobifunctional polyethylene glycol (PEG) crosslinking reagent containing a maleimide group and an N-hydroxysuccinimide (NHS) ester group at opposite ends of a discrete 24-unit PEG chain [1]. It serves as a key linker in proteolysis targeting chimera (PROTAC) synthesis, antibody-drug conjugate (ADC) development, and a wide range of bioconjugation applications requiring the covalent coupling of amine- and sulfhydryl-containing biomolecules .

Why PEG Length, Hydrolysis Kinetics, and Purity Make Mal-PEG24-NHS Ester Non-Interchangeable


The performance of heterobifunctional PEG linkers is highly sensitive to three parameters that cannot be assumed interchangeable: discrete PEG spacer length, NHS ester hydrolysis half-life, and product purity. Variations in these factors directly impact conjugate solubility, aggregation propensity, and reaction yield [1]. A simple change from Mal-PEG12-NHS to Mal-PEG24-NHS alters the linker's hydrodynamic radius and flexibility, which can affect intracellular protein degradation efficiency in PROTACs [2]. Similarly, the presence of polydisperse PEG impurities in non-discrete products leads to batch-to-batch variability in conjugation stoichiometry, a critical quality attribute in ADC manufacturing [3].

Quantitative Differentiation of Mal-PEG24-NHS Ester: Head-to-Head Evidence for Procurement Decisions


Spacer Length and Atom Count vs. Mal-PEG12-NHS Ester

Mal-PEG24-NHS ester provides a significantly longer and more flexible spacer arm compared to its Mal-PEG12 analog, which is critical for achieving optimal ternary complex formation in PROTACs and minimizing steric hindrance in large protein conjugates. The dPEG24 spacer measures 95.2 Å and comprises 82 atoms, whereas Mal-PEG12-NHS ester has a spacer of approximately 50-60 Å and ~40 atoms .

Bioconjugation PROTAC linker ADC linker

NHS Ester Hydrolysis Half-Life: Impact on Conjugation Reproducibility

The NHS ester moiety of Mal-PEG24-NHS ester undergoes pH-dependent hydrolysis, with a half-life of 1 hour at pH 8.0 (25°C) and only 10 minutes at pH 8.6 (4°C) [1]. This hydrolysis rate is comparable to other Mal-PEGn-NHS esters but significantly faster than TFP ester-based linkers (e.g., MAL-dPEG8-TFP ester), which are reported to be stable for several hours under similar basic conditions .

Bioconjugation PROTAC linker Hydrolysis kinetics

Solubility and Buffer Compatibility vs. SM(PEG)24

Mal-PEG24-NHS ester is a discrete, single molecular weight compound (MW 1394.55) with a solubility of approximately 10 mM in aqueous buffers, decreasing at higher salt concentrations [1]. In contrast, SM(PEG)24, while sharing a similar spacer length, is described as a viscous, pasty solid that may require different handling and dissolution protocols [2]. The discrete nature of Mal-PEG24-NHS ester ensures batch-to-batch consistency in solubility and reactivity, a critical advantage over polydisperse PEG products.

Bioconjugation PROTAC linker Solubility

Conjugation Efficiency Benchmark: Mal-PEG-NHS vs. SPDP Linkers

A study comparing Mal-PEG5000-NHS (a higher molecular weight analog) to the heterobifunctional linker SPDP demonstrated a significantly higher conjugation efficiency for the maleimide-PEG-NHS platform. The Mal-PEG5000-NHS linker achieved 23 ± 4% conjugation efficiency, whereas SPDP achieved only 8 ± 2% under comparable conditions [1]. While this data is for a longer PEG chain, it provides class-level evidence that the maleimide-PEG-NHS architecture offers superior thiol-maleimide coupling efficiency compared to pyridyldithiol-based alternatives.

Bioconjugation ADC linker Conjugation efficiency

High-Value Applications of Mal-PEG24-NHS Ester in PROTACs, ADCs, and Nanomedicine


PROTAC Linker for Optimized Ternary Complex Formation

Mal-PEG24-NHS ester is ideally suited as a linker in PROTAC synthesis due to its extended 95.2 Å spacer, which provides sufficient distance and flexibility to allow simultaneous binding of the E3 ligase ligand and the target protein ligand, a requirement for effective ubiquitination and degradation [1][2].

Antibody-Drug Conjugate (ADC) Construction

The heterobifunctional nature of Mal-PEG24-NHS ester enables the site-specific conjugation of cytotoxic payloads to engineered cysteine residues on monoclonal antibodies. The discrete PEG24 spacer improves the aqueous solubility of the drug-linker construct and reduces aggregation, a common issue with hydrophobic drug payloads .

Surface Functionalization of Nanoparticles and Biosensors

Mal-PEG24-NHS ester is employed to coat nanoparticles (e.g., magnetic nanoparticles, liposomes) with targeting ligands or antibodies. The PEG spacer provides a hydrophilic, non-fouling surface that minimizes non-specific protein adsorption and improves colloidal stability in biological fluids [3].

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